molecular formula C16H19NO5 B5601479 METHYL 1-[4-(ACETYLOXY)BENZOYL]PIPERIDINE-4-CARBOXYLATE

METHYL 1-[4-(ACETYLOXY)BENZOYL]PIPERIDINE-4-CARBOXYLATE

Cat. No.: B5601479
M. Wt: 305.32 g/mol
InChI Key: XTEHZAIVBBLORT-UHFFFAOYSA-N
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Description

Methyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of benzoylpiperidines. This compound is characterized by the presence of a piperidine ring substituted at the 1-position with a benzoyl group and at the 4-position with an acetyloxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate typically involves the acylation of piperidine derivatives. One common method includes the reaction of 4-piperidone with acetic anhydride in the presence of a base to form the acetyloxy derivative. This intermediate is then reacted with methyl 4-bromobenzoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Phenyl (piperidin-4-yl)methanone: Shares the benzoylpiperidine core structure but lacks the acetyloxy group.

    Methyl piperidine-4-carboxylate: Similar piperidine ring structure but different substituents.

Uniqueness

Methyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate is unique due to the presence of both the acetyloxy and benzoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

methyl 1-(4-acetyloxybenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-11(18)22-14-5-3-12(4-6-14)15(19)17-9-7-13(8-10-17)16(20)21-2/h3-6,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEHZAIVBBLORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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